E3 ligase Ligand-Linker Conjugates 9

概要

準備方法

合成ルートと反応条件

VH032-PEG6-C4-Clの合成は、E3ユビキチンリガーゼ用のリガンドと25原子長のリンカーの結合を伴います。リンカーの結合部分はハロゲン基です。合成ルートには、通常、以下の手順が含まれます。

フォン・ヒッペル・リンダウリガンドの形成: これは、(S,R,S)-AHPCに基づくフォン・ヒッペル・リンダウリガンドの合成を含みます。

ポリエチレングリコールリンカーの付加: 6単位のポリエチレングリコールリンカーがフォン・ヒッペル・リンダウリガンドに付加されます。

ハロゲン基の組み込み: ハロゲン基がリンカーに導入されて最終的な化合物が形成されます.

工業生産方法

VH032-PEG6-C4-Clの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

フォン・ヒッペル・リンダウリガンドのバルク合成: .

ポリエチレングリコールリンカーの大規模な付加: .

ハロゲン基のバルク量での導入: .

精製と品質管理: 化合物が要求される純度基準を満たしていることを保証するため.

化学反応の分析

反応の種類

VH032-PEG6-C4-Clは、以下を含むいくつかの種類の化学反応を起こします。

置換反応: ハロゲン基は、他の官能基で置換され得ます。

酸化還元反応: この化合物は、特定の条件下で酸化還元を起こすことができます.

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。条件には、通常、ジメチルスルホキシドなどの溶媒と室温から80℃までの温度が含まれます。

主な生成物

これらの反応から生成される主な生成物には、使用される試薬や条件に応じて、VH032-PEG6-C4-Clのさまざまな置換誘導体が含まれます .

科学研究への応用

VH032-PEG6-C4-Clは、以下を含む、幅広い科学研究への応用を持っています。

化学: タンパク質の分解とユビキチン化の過程を研究するためのツールとして使用されます。

生物学: GFP-HaloTag7などの特定のタンパク質の分解を誘導するために、細胞ベースのアッセイで使用されます。

医学: さまざまな疾患に対する標的タンパク質分解療法における潜在的な応用。

科学的研究の応用

Cancer Treatment

E3 ligase Ligand-Linker Conjugates 9 have been extensively studied for their potential in cancer therapy. The ability to selectively degrade oncoproteins offers a novel approach to cancer treatment. For instance:

- Targeting BET Proteins : PROTACs utilizing this compound have shown efficacy in degrading BET family proteins, which are implicated in various cancers. Studies indicate that these PROTACs can significantly reduce tumor cell proliferation by targeting BRD4 and similar proteins .

- Estrogen Receptor Degradation : Research has demonstrated that PROTACs based on this compound can effectively degrade estrogen receptors, providing a potential strategy for treating hormone-dependent cancers such as breast cancer .

Autoimmunity and Inflammation

Beyond oncology, this compound have applications in autoimmune diseases and inflammatory conditions. By degrading specific proteins involved in immune responses, these conjugates can modulate immune activity:

- Cytokine Degradation : PROTACs designed with this compound can target pro-inflammatory cytokines, potentially leading to new therapies for conditions like rheumatoid arthritis and lupus .

Mechanistic Insights

The mechanism by which this compound operate involves the formation of a ternary complex with the target protein and the E3 ligase. This process leads to ubiquitination and subsequent proteasomal degradation of the target protein. Key insights include:

- Linker Optimization : The choice of linker between the E3 ligand and the target ligand is critical for the efficacy of PROTACs. Studies have shown that different linkers can significantly affect solubility and degradation potency .

- Binding Affinity : The binding affinity of the E3 ligase ligand is crucial for effective protein degradation. Strong and specific interactions with the target protein enhance the overall efficacy of PROTACs utilizing this compound .

Case Study 1: Development of AR Degraders

A notable study focused on androgen receptor (AR) degraders utilizing this compound demonstrated significant improvements in solubility and degradation potency through linker modifications. The optimized PROTAC showed a degradation efficiency of over 76% at low concentrations, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Targeting CDK4/6 Proteins

Another study explored PROTACs that targeted cyclin-dependent kinases (CDK4/6) using various E3 ligases including those based on this compound. The findings revealed preferential degradation of CDK6 over CDK4, emphasizing how different E3 ligases can be leveraged to achieve selective targeting within protein families .

作用機序

VH032-PEG6-C4-Clは、ユビキチン-プロテアソーム系を介して標的タンパク質の分解を誘導することによって、その効果を発揮します。この化合物は、フォン・ヒッペル・リンダウE3ユビキチンリガーゼに結合し、それが標的タンパク質に分解のためのタグ付けを行います。 ポリエチレングリコールリンカーは、リガンドと標的タンパク質の間の相互作用を促進し、そのユビキチン化とそれに続く分解につながります .

類似の化合物との比較

類似の化合物

VH032-PEG5-C6-Cl: リンカーの長さが異なる別のHaloPROTAC。

VH032-PEG4-C4-Cl: ポリエチレングリコールリンカーが短い類似の化合物.

独自性

VH032-PEG6-C4-Clは、その特定のリンカーの長さと(S,R,S)-AHPCに基づくフォン・ヒッペル・リンダウリガンドの組み込みによって、独自性を持っています。 この組み合わせにより、細胞ベースのアッセイにおいて標的タンパク質の効率的な分解が可能になり、科学研究において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

VH032-PEG5-C6-Cl: Another HaloPROTAC with a different linker length.

VH032-PEG4-C4-Cl: A similar compound with a shorter polyethylene glycol linker.

Uniqueness

VH032-PEG6-C4-Cl is unique due to its specific linker length and the incorporation of the (S,R,S)-AHPC based von Hippel-Lindau ligand. This combination allows for efficient degradation of target proteins in cell-based assays, making it a valuable tool in scientific research .

生物活性

E3 ligases play a crucial role in the ubiquitin-proteasome system (UPS), which is pivotal for protein degradation and regulation within cells. The compound "E3 ligase Ligand-Linker Conjugates 9" represents a novel approach in the development of targeted protein degradation strategies, particularly through the use of proteolysis-targeting chimeras (PROTACs). This article explores the biological activity of these conjugates, highlighting their mechanisms, efficacy, and potential therapeutic applications.

Overview of E3 Ligase Functionality

E3 ligases are responsible for the specificity of ubiquitination, facilitating the transfer of ubiquitin from E2 enzymes to target substrates. The human genome encodes over 600 E3 ligases, categorized into three main classes: RING, HECT, and RBR ligases. Each class operates through distinct mechanisms to mediate protein interactions and degradation pathways .

This compound are designed to bind to specific E3 ligases, forming a ternary complex with the target protein. This interaction promotes ubiquitination and subsequent proteasomal degradation of the target protein. The design typically includes:

- Target Binding Unit : A ligand that selectively binds to the protein of interest.

- Linker : A flexible chain that connects the target binding unit to the E3 ligase ligand.

- E3 Ligase Binding Moiety : A specific ligand that interacts with an E3 ligase.

The successful formation of this complex allows for effective degradation at sub-nanomolar concentrations, making it a promising tool in drug development .

Case Study 1: CRBN-Targeting PROTACs

One prominent example involves the use of CRBN (Cereblon) as an E3 ligase in PROTACs targeting various proteins associated with cancers and immune disorders. Research has shown that CRBN can effectively mediate the degradation of over 30 different proteins, demonstrating its versatility and importance in therapeutic applications .

Case Study 2: VHL-Targeting PROTACs

VHL (Von Hippel-Lindau) is another widely studied E3 ligase utilized in PROTAC technology. Studies indicate that VHL-based conjugates can induce degradation of target proteins involved in cancer pathways, offering a strategic approach to combat malignancies .

Data Table: Comparison of E3 Ligases Used in PROTACs

| E3 Ligase | Target Proteins | Therapeutic Applications | Notable Studies |

|---|---|---|---|

| CRBN | Tau, NS3, various oncogenes | Multiple myeloma, neurodegenerative diseases | Chamberlain et al., 2014; Silva et al., 2019 |

| VHL | HIF1α, β-catenin | Renal cell carcinoma, other solid tumors | Sun et al., 2019 |

| IAP | cIAP1, cIAP2 | Cancer therapies targeting apoptosis pathways | Krönke et al., 2015 |

Biological Activity Assessment

The biological activity of this compound has been assessed through various experimental approaches:

- Cellular Assays : Evaluating the degradation efficiency in cancer cell lines showed significant reductions in target protein levels upon treatment with conjugates.

- In Vivo Studies : Animal models demonstrated promising antitumor effects when treated with PROTACs based on these conjugates, indicating potential for clinical translation.

特性

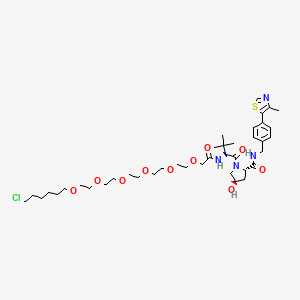

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)/t33-,34+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGXWMDJELQVSW-WYMKREKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63ClN4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100417 | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835705-59-3 | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。